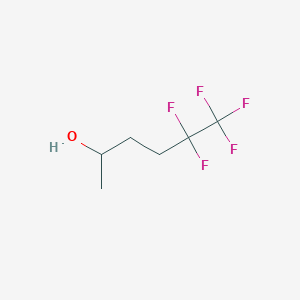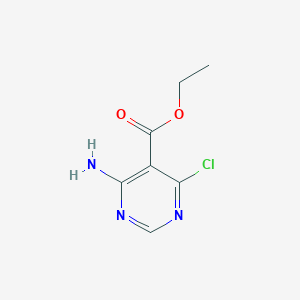
Ethyl4-amino-6-chloropyrimidine-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-amino-6-chloropyrimidine-5-carboxylate is an organic compound belonging to the pyrimidine family Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are key components in various biological molecules, including nucleotides
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-amino-6-chloropyrimidine-5-carboxylate typically involves the reaction of ethyl cyanoacetate with guanidine hydrochloride in the presence of a base, followed by chlorination. The reaction conditions often include:
Base: Sodium ethoxide or potassium carbonate.
Solvent: Ethanol or methanol.
Temperature: Reflux conditions (around 78-80°C).
Chlorination: Using reagents like phosphorus oxychloride or thionyl chloride.
Industrial Production Methods
In industrial settings, the production of ethyl 4-amino-6-chloropyrimidine-5-carboxylate may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions ensures consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 4-amino-6-chloropyrimidine-5-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The amino group can be oxidized to a nitro group or reduced to an amine.
Condensation Reactions: The carboxylate group can participate in esterification or amidation reactions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines (e.g., aniline) in the presence of a base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of derivatives like ethyl 4-amino-6-aminopyrimidine-5-carboxylate.
Oxidation: Formation of ethyl 4-nitro-6-chloropyrimidine-5-carboxylate.
Reduction: Formation of ethyl 4-amino-6-aminopyrimidine-5-carboxylate.
Wissenschaftliche Forschungsanwendungen
Ethyl 4-amino-6-chloropyrimidine-5-carboxylate has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential role in inhibiting certain enzymes or biological pathways.
Medicine: Investigated for its potential as an intermediate in the synthesis of antiviral or anticancer agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Wirkmechanismus
The mechanism of action of ethyl 4-amino-6-chloropyrimidine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ethyl 4-amino-6-chloropyrimidine-5-carboxylate can be compared with other pyrimidine derivatives, such as:
Ethyl 6-amino-5-chloropyrimidine-4-carboxylate: Similar structure but different substitution pattern.
Ethyl 4-amino-5-chloropyrimidine-6-carboxylate: Positional isomer with different chemical properties.
Ethyl 4-amino-6-bromopyrimidine-5-carboxylate: Bromine substitution instead of chlorine, leading to different reactivity.
The uniqueness of ethyl 4-amino-6-chloropyrimidine-5-carboxylate lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C7H8ClN3O2 |
|---|---|
Molekulargewicht |
201.61 g/mol |
IUPAC-Name |
ethyl 4-amino-6-chloropyrimidine-5-carboxylate |
InChI |
InChI=1S/C7H8ClN3O2/c1-2-13-7(12)4-5(8)10-3-11-6(4)9/h3H,2H2,1H3,(H2,9,10,11) |
InChI-Schlüssel |
YSYBXPJRTXITEH-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=C(N=CN=C1Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-[2-(Boc-amino)-5-pyrimidinyl]ethanone](/img/structure/B15323229.png)

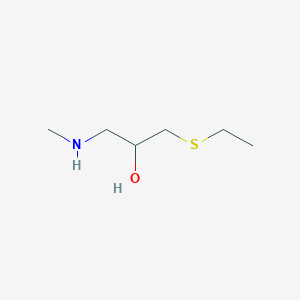
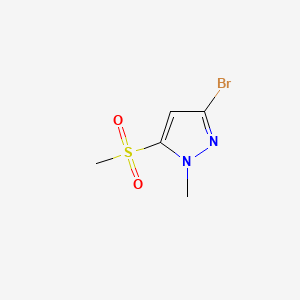

![1-{2-Fluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}ethan-1-one](/img/structure/B15323252.png)
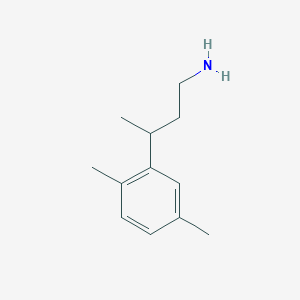
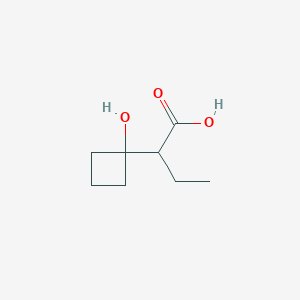
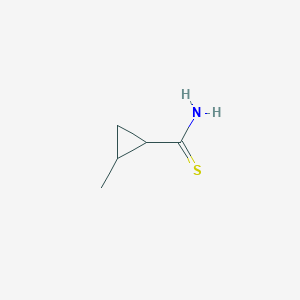
![3-(Bromomethyl)spiro[3.3]heptan-1-one](/img/structure/B15323276.png)

